molecular formula C15H15N5O B14355696 N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide CAS No. 91827-29-1

N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide

Cat. No.: B14355696
CAS No.: 91827-29-1
M. Wt: 281.31 g/mol
InChI Key: LGEMMFJZCRRATP-UHFFFAOYSA-N
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Description

N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide is a complex organic compound with a unique structure that includes both diazenyl and hydrazinylidene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N-methyl-2-phenylacetamide with diazonium salts under controlled conditions to introduce the diazenyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide involves its interaction with specific molecular targets and pathways. The diazenyl and hydrazinylidene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain cases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide is unique due to its combination of diazenyl and hydrazinylidene groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

91827-29-1

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

IUPAC Name

N-methyl-2-phenyldiazenyl-2-(phenylhydrazinylidene)acetamide

InChI

InChI=1S/C15H15N5O/c1-16-15(21)14(19-17-12-8-4-2-5-9-12)20-18-13-10-6-3-7-11-13/h2-11,17H,1H3,(H,16,21)

InChI Key

LGEMMFJZCRRATP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(=NNC1=CC=CC=C1)N=NC2=CC=CC=C2

Origin of Product

United States

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